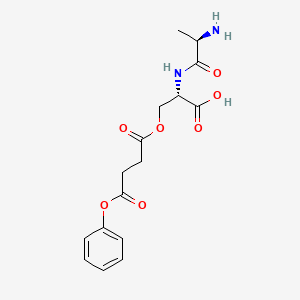
D-Alanyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
D-Alanyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine is a useful research compound. Its molecular formula is C16H20N2O7 and its molecular weight is 352.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
D-Alanyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an amino acid derivative featuring a D-alanine moiety linked to a phenoxybutanoyl group. Its structural complexity suggests potential interactions with various biological targets, which may contribute to its bioactivity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative species. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis and death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistically, it appears to activate the caspase pathway, leading to programmed cell death.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 50 µg/mL after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The phenoxy group may interact with lipid membranes, increasing permeability and leading to cellular stress.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Signal Transduction Modulation : It may alter signaling pathways related to cell growth and apoptosis, enhancing therapeutic efficacy.
Properties
CAS No. |
921934-20-5 |
|---|---|
Molecular Formula |
C16H20N2O7 |
Molecular Weight |
352.34 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-oxo-4-phenoxybutanoyl)oxypropanoic acid |
InChI |
InChI=1S/C16H20N2O7/c1-10(17)15(21)18-12(16(22)23)9-24-13(19)7-8-14(20)25-11-5-3-2-4-6-11/h2-6,10,12H,7-9,17H2,1H3,(H,18,21)(H,22,23)/t10-,12+/m1/s1 |
InChI Key |
TXBLSMKAXLKHAB-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)CCC(=O)OC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)CCC(=O)OC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















